Home > Products > Screening Compounds P98600 > 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole
2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole - 1339671-95-2

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Catalog Number: EVT-6645754
CAS Number: 1339671-95-2
Molecular Formula: C4H3N5S
Molecular Weight: 153.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione

  • Compound Description: This compound features a thione group at the 2-position of the 1,3,4-thiadiazole ring and a 1H-1,2,4-triazol-1-yl substituent attached to the 5-position via a methylene bridge. The crystal structure reveals intermolecular N—H⋯N hydrogen bonds, forming zigzag linear chains. []
  • Relevance: This compound shares the core structure of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole with an additional methylene bridge and a thione group on the thiadiazole ring. []

3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This class of compounds combines a 1,3,4-thiadiazole ring substituted with an arylamino group at the 5-position and a chromen-2-one moiety at the 2-position. []
  • Relevance: The 1,3,4-thiadiazole ring found in these compounds is also present in 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole, indicating a shared structural motif. []

3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL)-2H-chromen-2-ones

  • Compound Description: This group of compounds consists of a 1,2,4-triazole ring bearing an aryl group at the 4-position and a thioxo group at the 5-position, further linked to a chromen-2-one moiety. []
  • Relevance: The presence of the 1,2,4-triazole ring, a key component in these compounds, highlights the structural similarity with 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole. []

2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol- 1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides

  • Compound Description: This series of compounds features a 1,2,4-triazole ring with substitutions at various positions, including a 4-chlorophenyl group at the 3-position and an acetohydrazide moiety at the 1-position, further modified with a dihalogenophenylmethylene group. These compounds exhibited notable antimicrobial activity. []
  • Relevance: The core structure of these compounds incorporates the 1,2,4-triazole ring, also present in 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole, highlighting their structural relation. []

4-Amino-5-(4-chlorophenyl)- 2-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4- dihydro-3H-1,2,4-triazol-3-one

  • Compound Description: This compound consists of two 1,2,4-triazole rings linked by a methylene bridge, with one ring bearing a 4-chlorophenyl group and the other a phenyl and a thioxo group. []
  • Relevance: The presence of two 1,2,4-triazole rings in this compound's structure relates it to 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole, which also contains a 1,2,4-triazole unit. []

1,4-Bis[(6-Aryl)-1,2,4-Triazolo[3,4-b]-[1,3,4]Thiadiazole-3-Yl]Benzenes

  • Compound Description: This family of compounds features two 1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole units linked by a benzene ring, with aryl substitutions on the triazolothiadiazole moieties. They displayed significant anticancer activity. [, ]
  • Relevance: These compounds highlight the recurring motif of the 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring, directly linking them structurally to 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole. [, ]

6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds consists of a [, , ]triazolo[3,4-b][1,3,4]thiadiazole core with a pyrazole substituent. Some derivatives demonstrated significant antimicrobial activity. []
  • Relevance: These compounds, incorporating the [, , ]triazolo[3,4-b][1,3,4]thiadiazole moiety, are structurally related to 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole, emphasizing the importance of this fused ring system. []

{4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

  • Compound Description: This compound, JJKK-048, is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. It features a piperidine ring substituted with two benzo[d][1,3]dioxol-5-ylmethyl groups and linked to a 1H-1,2,4-triazol-1-ylmethanone moiety. JJKK-048 exhibited significant analgesic effects in preclinical studies. []
  • Relevance: JJKK-048 includes the 1H-1,2,4-triazol-1-yl group in its structure, directly relating it to 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole, which also features this specific triazole unit. []
Overview

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that combines the structures of triazole and thiadiazole. This compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The unique structural features impart distinct chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and material science.

Source

The compound can be synthesized through various chemical reactions involving triazole and thiadiazole derivatives. It has been studied in the context of developing new pharmaceuticals and agrochemicals due to its diverse biological activities .

Classification

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole falls under the classification of heterocyclic compounds, specifically as a member of the triazoles (which contain three nitrogen atoms in the ring) and thiadiazoles (which contain sulfur). Its systematic name reflects its structural components: a triazole moiety linked to a thiadiazole framework.

Synthesis Analysis

Methods

The synthesis of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of thiosemicarbazones with carbon disulfide followed by hydrazine derivatives to yield thiadiazole structures .
  2. Condensation Reactions: Another method includes the condensation of appropriate hydrazones with isothiocyanates or thioamides under acidic or basic conditions to form the desired thiadiazole ring .
  3. Dehydrosulfurization Processes: The use of dehydrosulfurization techniques with mercuric oxide has been reported to facilitate the formation of triazolo-thiadiazole derivatives from simpler precursors .

Technical Details

The typical reaction conditions involve refluxing reactants in solvents such as acetonitrile or ethanol, often using catalysts like potassium hydroxide or mercuric oxide to promote the desired transformations. Yields can vary from moderate to high depending on the specific reaction conditions employed.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole consists of a triazole ring fused to a thiadiazole ring. The presence of nitrogen and sulfur atoms contributes to its unique chemical properties.

Chemical Reactions Analysis

Reactions

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The compound can undergo electrophilic attacks at the carbon atoms adjacent to the nitrogen atoms.
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

Technical Details

These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents that stabilize intermediates.

Mechanism of Action

Process

The mechanism by which 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole exerts its biological effects typically involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Some derivatives have shown potential as inhibitors for urease enzymes by binding competitively at the active site.
  2. Antimicrobial Activity: The compound's structure allows it to disrupt microbial cell function by interfering with nucleic acid synthesis or protein production.

Data

Studies have demonstrated that certain derivatives exhibit significant inhibition rates against urease-positive microorganisms . Molecular dynamics simulations have shown that these compounds maintain stability within enzyme binding sites over extended periods.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in its structure.
Applications

Scientific Uses

The applications of 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole are diverse:

  1. Pharmaceutical Development: Investigated for its potential as an antibacterial and antifungal agent.
  2. Agricultural Chemistry: Explored as a fungicide or herbicide due to its biological activity against plant pathogens.
  3. Material Science: Used in synthesizing novel materials with specific electronic or optical properties based on its heterocyclic structure .
Introduction to 2-(1H-1,2,4-Triazol-1-yl)-1,3,4-Thiadiazole in Heterocyclic Medicinal Chemistry

The molecular hybrid 2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole represents a strategic innovation in bioactive heterocyclic design, merging two pharmacologically significant scaffolds into a single chemical entity. This architectural integration capitalizes on the complementary bioactivities and physicochemical properties inherent to both the 1,2,4-triazole and 1,3,4-thiadiazole ring systems. The deliberate fusion of these heterocycles aims to overcome limitations of singular scaffolds—such as metabolic instability or limited target engagement—while amplifying desired pharmacological effects through synergistic interactions. Such hybridization strategies have yielded compounds demonstrating enhanced potency against malignancies, resistant pathogens, and enzymatic targets implicated in disease progression, positioning this structural class as a versatile platform in contemporary drug discovery pipelines [1] [5].

Role of 1,2,4-Triazole and 1,3,4-Thiadiazole Scaffolds in Drug Discovery

The individual triazole and thiadiazole rings constitute privileged medicinal chemistry scaffolds due to their distinct yet complementary bioactivity profiles and physicochemical behaviors:

1,2,4-Triazole derivatives exhibit broad-spectrum biological activities attributed to their hydrogen-bonding capability (both as acceptors and donors), moderate dipole moment, metabolic stability, and balanced lipophilicity. Clinically, triazole motifs feature prominently in antifungal agents (e.g., fluconazole, voriconazole), which inhibit ergosterol biosynthesis via cytochrome P450 (CYP51) inhibition. Their mechanism involves coordination of the triazole nitrogen to the heme iron atom within the enzyme's active site, disrupting fungal cell membrane integrity [7]. Beyond antifungals, triazole-containing drugs include the anxiolytic alprazolam, the anticancer aromatase inhibitor anastrozole, and the antiviral ribavirin, highlighting the scaffold's therapeutic versatility. The triazole ring serves as a bioisostere for carboxylic acids, amides, or esters, enhancing metabolic resistance while maintaining target affinity—a critical advantage in optimizing pharmacokinetic profiles [10].

1,3,4-Thiadiazole rings contribute distinct advantages stemming from their mesoionic character and electronic properties. The sulfur atom introduces regions of low electron density (σ-holes) that facilitate interactions with biological targets via sulfur-mediated hydrogen bonding or dipole-dipole interactions. This heterocycle acts as a bioisostere for pyrimidine, enabling disruption of nucleic acid metabolism and DNA replication pathways in rapidly dividing cells or microbes. Clinically, thiadiazoles feature in carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide), dihydropteroate synthase inhibitors (e.g., sulfamethizole), and kinesin spindle protein inhibitors (e.g., litronesib, filanesib) for cancer therapy. Their mesoionic nature enhances membrane permeability, contributing to favorable bioavailability profiles unattainable with purely ionic structures [4] [8].

Table 1: Clinically Approved Drugs Featuring 1,2,4-Triazole or 1,3,4-Thiadiazole Scaffolds

Drug NameScaffoldTherapeutic ClassPrimary Biological Target
Fluconazole1,2,4-TriazoleAntifungalLanosterol 14α-demethylase (CYP51)
Anastrozole1,2,4-TriazoleAnticancer (aromatase inhibitor)Cytochrome P450 aromatase
Ribavirin1,2,4-TriazoleAntiviralInosine monophosphate dehydrogenase
Acetazolamide1,3,4-ThiadiazoleDiuretic / GlaucomaCarbonic anhydrase II/IV
Sulfamethizole1,3,4-ThiadiazoleAntibacterialDihydropteroate synthase
Litronesib (ARRY-520)1,3,4-Thiadiazole*Anticancer (investigational)Kinesin spindle protein (KSP)
Note: Litronesib contains a 2,3-dihydro-1,3,4-thiadiazole structure

Structural Hybridization as a Strategy for Bioactivity Enhancement

The covalent linkage of the 1,2,4-triazole and 1,3,4-thiadiazole rings via the N1-position of the triazole and the C2-position of the thiadiazole creates a conjugated system with enhanced electronic delocalization. This hybridization strategy exploits synergistic pharmacological mechanisms:

  • Electron-Withdrawing Effects: The triazolyl group attached to the electron-deficient thiadiazole ring amplifies the overall π-electron deficiency of the hybrid. This electronic profile facilitates interactions with electron-rich regions of biological targets, such as catalytic sites of oxidoreductases or nucleotide-binding domains [5].
  • Multi-Target Engagement: The hybrid structure enables simultaneous interaction with complementary binding pockets. For instance, the triazole moiety may coordinate metal ions (e.g., Ni²⁺ in urease), while the thiadiazole engages in hydrophobic or π-stacking interactions within adjacent enzyme subsites. This dual-targeting capability was demonstrated in urease inhibition studies where hybrids exhibited up to 27-fold greater potency (IC₅₀ = 0.87 µM) versus thiourea controls (IC₅₀ = 22.54 µM) by occupying both the flap pocket and catalytic nickel center [5].
  • Optimized Pharmacokinetics: The planar, conjugated system improves membrane permeability compared to non-fused analogs. Mesoionic character inherited from the thiadiazole facilitates passive diffusion across biological barriers, while the triazole provides metabolic stability against oxidative degradation. This combination was critical in anticancer hybrids showing oral bioavailability in murine models [1] [8].

Table 2: Bioactivity Enhancement Through Structural Optimization of 2-(1H-1,2,4-Triazol-1-yl)-1,3,4-Thiadiazole Derivatives

Structural ModificationBiological Activity EnhancementMechanistic Insight
Unsubstituted hybrid (Core)Moderate baseline activityServes as a versatile scaffold for further functionalization
Electron-withdrawing groups (e.g., 4-F, 3-Br)Urease IC₅₀: 1.01–1.05 µM (vs. 0.87 µM for core)Enhanced target affinity via halogen bonding with catalytic site residues
3,4-Dichloro substitutionAntifungal MIC: 0.5 µg/mL (Candida spp.) vs. fluconazole MIC: 2 µg/mLIncreased lipophilicity promoting membrane penetration and ergosterol targeting
Cinnamamide conjugationAntiproliferative EC₅₀: 10.28 µg/mL (HEPG2)Tubulin polymerization inhibition via binding at colchicine site [4]
Monoterpene (R)-Carvone hybridsApoptosis induction in MCF-7 (IC₅₀: 1.16–3.26 µM)Bcl-2/Bcl-XL protein inhibition via competitive binding at BH3 domain [1]
Trifluoromethylphenyl analogsAnticancer activity surpassing doxorubicin against HL-60 leukemiaDNA intercalation and topoisomerase II inhibition confirmed via comet assays [1]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Positioning: Meta-substitution (3-Cl, 3-Br) consistently outperforms ortho-substitution in urease inhibition due to reduced steric hindrance and optimal halogen bond geometry with His519 in the active site [5].
  • Lipophilic Extensions: Conjugation with terpenoid structures (e.g., (R)-Carvone) enhances anticancer potency by promoting mitochondrial localization, facilitating intrinsic apoptosis pathways in breast adenocarcinoma (MCF-7) and fibrosarcoma (HT-1080) cell lines [1].
  • Electron-Donating vs. Withdrawing Groups: While electron-withdrawing substituents (Cl, F, CF₃) generally enhance enzyme inhibition, electron-donating groups (e.g., methoxy) maintain significant antiproliferative effects, suggesting divergent mechanisms for antimicrobial versus anticancer activities [5] [8].

Table 3: Therapeutic Applications of 2-(1H-1,2,4-Triazol-1-yl)-1,3,4-Thiadiazole Hybrids

Therapeutic AreaPotency MetricsKey Derivatives & Structural FeaturesProposed Mechanism
Anticancer AgentsIC₅₀: 1.16–10.21 µM (MCF-7, A549, HT-1080) [1] [4](R)-Carvone hybrids 14a-c, 15a-c; Honokiol derivatives 8a,d,eBcl-2/Bcl-XL inhibition; Tubulin polymerization disruption
AntimicrobialsMIC: 0.5–2 µg/mL (Candida); IC₅₀: 74.5–118.7 µg/mL (P. mirabilis) [5]3,4-diCl derivative 6h; 4-F derivative 6dUrease inhibition; Ergosterol biosynthesis disruption
Antifungal AgentsMIC: 0.0039 µg/mL (C. albicans) [7]Fluconazole-thiadiazole hybrids 13e,fDual CYP51 inhibition and membrane targeting
Enzyme InhibitorsUrease IC₅₀: 0.87 µM (competitive inhibition) [5]Unsubstituted core 6a; 3-Br derivative 6iNickel ion chelation and active site occlusion
Apoptosis InducersCaspase-3 activation >8-fold vs. controls [1]Monoterpene hybrids 14a-c; Cinnamamide derivative 18Mitochondrial depolarization and caspase cascade activation

The hybrid's efficacy extends beyond single-target inhibition. In cancer models, derivatives such as the (R)-carvone-conjugated hybrids 14a-c and 15a-c induce apoptosis through dual mechanisms: caspase-3/7 activation (extrinsic pathway) and Bcl-2/Bcl-XL downregulation (intrinsic pathway). Molecular dynamics simulations confirm stable binding at the BH3 domain of Bcl-2 (binding energy: −9.8 kcal/mol), disrupting protein-protein interactions essential for cancer cell survival [1]. Similarly, against Cryptococcus neoformans and Proteus mirabilis, urease inhibition by derivatives like 6h (3,4-diCl) correlates with eradication of biofilm formation—a critical virulence factor—demonstrating the functional consequence of enzymatic blockade [5].

Properties

CAS Number

1339671-95-2

Product Name

2-(1H-1,2,4-triazol-1-yl)-1,3,4-thiadiazole

IUPAC Name

2-(1,2,4-triazol-1-yl)-1,3,4-thiadiazole

Molecular Formula

C4H3N5S

Molecular Weight

153.17 g/mol

InChI

InChI=1S/C4H3N5S/c1-5-2-9(7-1)4-8-6-3-10-4/h1-3H

InChI Key

PSTCVYKYOAOSGY-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)C2=NN=CS2

Canonical SMILES

C1=NN(C=N1)C2=NN=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.